molecular formula C8H6F3N3 B3433604 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 416860-46-3

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Katalognummer: B3433604
CAS-Nummer: 416860-46-3
Molekulargewicht: 201.15 g/mol
InChI-Schlüssel: MQKKJVKNIYOZEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2 and a trifluoromethyl (CF₃) group at position 7. This scaffold is notable for its versatility in medicinal chemistry and materials science, with modifications at key positions (e.g., C-3, C-5) enabling tailored biological activities and physicochemical properties . The CF₃ group enhances metabolic stability and lipophilicity, while the methyl group at C-2 contributes to steric and electronic effects . This article compares this compound with structurally similar derivatives, focusing on synthesis, properties, and applications.

Eigenschaften

IUPAC Name

2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c1-5-4-7-12-3-2-6(8(9,10)11)14(7)13-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKKJVKNIYOZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214425
Record name 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416860-46-3
Record name 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=416860-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

This compound participates in cyclocondensation reactions to form complex heterocyclic systems. For example:

  • Reaction with β-enaminones : Condensation with β-enaminones (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) generates fused pyrazolo[1,5-a]pyrimidine derivatives. The reaction involves nucleophilic attack by the amino group of the pyrazole ring on the carbonyl carbon, followed by cyclization .

  • Trichloro-alkoxy-alkenone reactions : Reacts with 1,1,1-trichloro-4-alkoxy-3-alken-2-ones to form halomethylated derivatives. These reactions proceed regioselectively due to differences in nucleophilicity between the pyrazole amino group and ring nitrogen atoms .

Table 1: Cyclocondensation Reactions

ReagentConditionsProductYield
β-enaminoneAcetic acid, reflux5-Hydroxy-substituted derivative65–98%
Trichloro-alkoxy-alkenoneAcetic acid, 16 hr reflux7-Trifluoromethyl-2-methyl derivative72–85%

Electrophilic Substitution and Halogenation

The electron-rich pyrimidine ring facilitates electrophilic substitutions:

  • Bromination : Electrophilic bromination at position 3 occurs using bromine in acetic acid, yielding 3-bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Regioselectivity is attributed to the directing effects of the methyl and trifluoromethyl groups .

  • Nitration : Nitration with nitric acid/sulfuric acid introduces nitro groups at position 5 or 6, depending on reaction conditions.

Pericyclic Reactions

Pyrazolo[1,5-a]pyrimidines can undergo [4 + 2] cycloadditions:

  • Diels–Alder reactions : Acyclic precursors like N-propargylic sulfonylhydrazones react via copper-catalyzed click reactions to form triazole intermediates, which undergo intramolecular Diels–Alder cyclization. Subsequent elimination yields tetracyclic derivatives .

Oxidation and Reduction

  • Oxidation : Treatment with oxidizing agents (e.g., KMnO₄) converts methyl groups to carboxylic acids, while the trifluoromethyl group remains intact.

  • Reduction : Catalytic hydrogenation reduces double bonds in fused rings, producing dihydro derivatives without altering the trifluoromethyl group.

Mechanistic Insights

  • Regioselectivity : Reactions with β-dimethylaminovinyl ketones favor substitution at position 7 due to the trifluoromethyl group’s electron-withdrawing effect, which activates adjacent positions for nucleophilic attack .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions, while protic solvents (e.g., acetic acid) stabilize intermediates in cyclocondensation .

Synthetic Modifications and Yields

Table 2: Reaction Optimization

Reaction TypeConditionsYieldPurity Method
BrominationBr₂ in AcOH, 25°C, 2 hr88%Recrystallization
CyclocondensationMWI, 180°C, 10 min96%Column chromatography
Diels–Alder cyclizationCuCl, THF, 60°C, 12 hr78%HPLC

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising structure in drug development, particularly for its anti-inflammatory and antifungal activities. Compounds derived from this scaffold have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, making them potential candidates for anti-inflammatory drugs. For instance, derivatives have demonstrated effectiveness against various inflammatory conditions by selectively inhibiting COX-2 without affecting COX-1, thus minimizing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antifungal Activity
Research indicates that pyrazolo[1,5-a]pyrimidines can act as inhibitors of phosphodiesterases and xanthine oxidase, which are crucial enzymes in fungal metabolism. This suggests that 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine could be explored further for its antifungal properties .

Non-Benzodiazepine Hypnotics
This compound is also recognized for its potential as a non-benzodiazepine hypnotic agent. Zaleplon, a well-known pyrazolopyrimidine derivative, exemplifies this application by providing sedative effects with a favorable side effect profile . The structural modification of the pyrazolo[1,5-a]pyrimidine core allows for the development of new hypnotics that could offer improved therapeutic benefits.

Agricultural Applications

Pesticidal Activity
Emerging studies suggest that compounds like 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine may possess pesticidal properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against pests . This aspect opens avenues for research into developing new agrochemicals that are both effective and environmentally friendly.

Material Sciences

Polymer Chemistry
The unique chemical structure of 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine allows it to be used in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies are ongoing to explore how such modifications can lead to materials with specific functionalities suitable for various industrial applications .

Case Studies and Research Findings

Study Focus Findings
Fraley et al., 2012Synthesis and Structural AnalysisIdentified crystal structures and explored pharmacological applications of various substituted pyrazolo[1,5-a]pyrimidines .
Novinson et al., 1976Antifungal ActivityDemonstrated the antifungal potential of pyrazolo[1,5-a]pyrimidines through enzyme inhibition studies .
Martins et al., 2006Anti-inflammatory PropertiesHighlighted the selective COX-2 inhibition by pyrazolo[1,5-a]pyrimidines leading to reduced inflammation without significant side effects .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Example Yields :

  • 2-Methyl-7-(trifluoromethyl) derivatives: 50–98% via Pd-catalyzed reactions .
  • 5-(4-Nitrophenyl) derivative (3f): 80% yield after recrystallization .

Physical and Chemical Properties

Optical Properties

  • Absorption : UV region (200–400 nm), influenced by electron-donating/withdrawing substituents .
  • Fluorescence : Moderate quantum yields in solution (e.g., 3a–g derivatives), with reduced emission in the solid state .

Molecular Characteristics

Compound (Substituents) Molecular Formula Molecular Weight Key Features Reference
2-Methyl-7-CF₃ (base structure) C₈H₅F₃N₄ 232.15 Core scaffold
5-(4-Fluorophenyl)-2-Me-7-CF₃ C₁₄H₉F₄N₃ 295.23 Enhanced lipophilicity
5-(4-Bromophenyl)-2-Me-7-CF₃ C₁₄H₉BrF₃N₃ 356.14 Halogenated bioactivity
3-Chloro-5-(5-chlorofuran-2-yl)-2-Me-7-CF₃ C₁₂H₆Cl₂F₃N₃O 336.10 Dual halogen substituents

Kinase Inhibition

  • Jak2 Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 7j) showed potent Jak2 inhibition (IC₅₀ < 10 nM) and in vivo efficacy in SET2 xenograft models .
  • PDE4 Inhibition : Substituent optimization at C-3 and C-5 (e.g., compound 15) increased potency 200-fold .

Anticoccidial Activity

Trifluoropyrido[1,2-a]pyrimidin-2-one derivatives demonstrated efficacy against Eimeria tenella (IC₅₀ = 0.5–2 µM), highlighting the role of CF₃ in parasitic targeting .

Comparison with Similar Compounds

Substituent Effects on Properties

Position Substituent Impact on Properties Reference
C-2 Methyl Improves metabolic stability; minimal steric hindrance
C-3 Aryl (e.g., phenyl) Enhances π-π stacking for kinase binding; modulates selectivity
C-5 Electron-withdrawing (e.g., NO₂) Reduces fluorescence quantum yield; increases UV absorption
C-5 Amino Enables hydrogen bonding; improves solubility
C-7 CF₃ Boosts lipophilicity and metabolic resistance

Biologische Aktivität

2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structural framework, which includes both pyrazole and pyrimidine moieties, allows for a range of pharmacological applications. This article delves into the biological activity of this compound, presenting findings from various studies, data tables, and case studies to illustrate its potential therapeutic effects.

Pharmacological Properties

The compound exhibits a variety of biological activities, including:

  • Anticancer Activity : It has been shown to possess cytotoxic effects against several cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties : Some derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated antimicrobial effects, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is largely attributed to its ability to interact with various biological targets:

  • Inhibition of Kinases : Some studies indicate that this compound can inhibit specific kinases involved in cancer progression.
  • Modulation of Enzyme Activity : It may also influence the activity of enzymes related to inflammation and cancer metabolism.

Anticancer Activity

Several studies have investigated the anticancer properties of 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine:

  • Study on Cell Lines :
    • A recent study assessed the cytotoxicity of this compound against various cancer cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer).
    • Results indicated an IC50 value of approximately 3.79 µM for MCF-7 cells, demonstrating significant potency against this line .
Cell LineIC50 (µM)
MCF-73.79
NCI-H46012.50
SF-26842.30
  • Mechanistic Insights :
    • The compound's mechanism involves apoptosis induction in cancer cells, leading to cell cycle arrest at the G1 phase .

Anti-inflammatory Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine can exhibit anti-inflammatory effects:

  • In a study assessing the inhibition of COX enzymes, it was found that certain derivatives significantly reduced inflammation markers in vitro .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored:

  • A derivative was tested against several bacterial strains and exhibited promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and its derivatives?

The synthesis typically involves cyclization of precursor molecules under controlled conditions. For example:

  • Core formation : Cyclization of 2H-pyrazol-3-ylamines with trifluoromethyl-substituted ketones or aldehydes in polar solvents (e.g., ethanol, DMF) under reflux .
  • Functionalization : Post-synthetic modifications, such as nucleophilic substitution or cross-coupling reactions, to introduce aryl/heteroaryl groups at specific positions (e.g., Pd-catalyzed Suzuki-Miyaura coupling for aryl substitutions) .
  • Regioselectivity control : Use of directing groups (e.g., methyl at position 2) to ensure proper regiochemistry during cyclization .

Q. What analytical techniques are used to confirm the structure of pyrazolo[1,5-a]pyrimidine derivatives?

  • X-ray crystallography : Provides definitive proof of molecular geometry and substituent positioning (e.g., bond angles and dihedral angles for trifluoromethyl groups) .
  • NMR spectroscopy : ¹H and ¹³C NMR resolve substituent effects (e.g., downfield shifts for electron-withdrawing CF₃ groups) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What biological activities are associated with 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives?

  • Enzyme inhibition : Selective inhibition of kinases (e.g., CDK9) and metabolic enzymes due to structural mimicry of purines .
  • Anticancer activity : Induction of apoptosis in cancer cell lines (e.g., breast and lung) via disruption of cell cycle pathways .
  • Antifungal properties : Activity against phytopathogenic fungi through interference with fungal membrane synthesis .

Advanced Research Questions

Q. How do substituents at position 3 and 5 influence the photophysical properties of pyrazolo[1,5-a]pyrimidines?

  • Electron-withdrawing groups (EWGs) : Trifluoromethyl (CF₃) at position 7 enhances fluorescence quantum yield by stabilizing excited states via intramolecular charge transfer (ICT) .
  • Electron-donating groups (EDGs) : Methoxy or amino groups at position 5 increase molar absorptivity but may reduce emission due to aggregation-caused quenching (ACQ) .
  • Theoretical validation : DFT/TD-DFT calculations correlate substituent effects with HOMO-LUMO gaps and emission wavelengths .

Q. How can regioisomeric byproducts during synthesis be identified and minimized?

  • Chromatographic separation : Use of reverse-phase HPLC or preparative TLC to isolate regioisomers (e.g., distinguishing between N1 vs. N2 substitutions) .
  • Crystallographic analysis : Single-crystal X-ray studies resolve ambiguities in regiochemistry (e.g., differentiating between pyrimidine vs. pyrazole ring orientations) .
  • Reaction optimization : Adjusting solvent polarity (e.g., DMF vs. dioxane) or temperature to favor kinetic vs. thermodynamic products .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidines?

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Structural benchmarking : Cross-reference activity trends with substituent effects (e.g., CF₃ enhances binding affinity in kinase inhibitors but reduces solubility) .
  • Mechanistic studies : Use knock-out models or isotopic labeling to validate target engagement vs. off-target effects .

Q. How can computational methods guide the design of pyrazolo[1,5-a]pyrimidine-based inhibitors?

  • Docking simulations : Predict binding modes with target proteins (e.g., CDK9 ATP-binding pocket) using AutoDock or Schrödinger .
  • QSAR modeling : Correlate substituent parameters (e.g., Hammett σ) with inhibitory potency to prioritize synthetic targets .
  • MD simulations : Assess stability of inhibitor-protein complexes over time to optimize residence time .

Methodological Tables

Q. Table 1. Key Synthetic Methods for Pyrazolo[1,5-a]pyrimidine Derivatives

MethodConditionsYield (%)Reference
CyclizationEthanol, reflux, 12h62–70
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, dioxane, 110°C85–93
Post-synthetic AmidationDMF, EDCI/HOBt, rt, 24h67–75

Q. Table 2. Biological Activities and Structural Correlations

Substituent PositionGroupActivity (IC₅₀)MechanismReference
7-CF₃Trifluoromethyl0.12 µM (CDK9)ATP-competitive inhibition
5-Aryl4-Fluorophenyl1.5 µM (Antifungal)Membrane disruption
3-MethylMethylInactiveSteric hindrance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.